molecular formula C13H9Cl2NO2 B11948904 Phenyl 3,5-dichlorophenylcarbamate CAS No. 79505-50-3

Phenyl 3,5-dichlorophenylcarbamate

Cat. No.: B11948904
CAS No.: 79505-50-3
M. Wt: 282.12 g/mol
InChI Key: WSDQIHATCCOMLH-UHFFFAOYSA-N
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Description

Phenyl 3,5-dichlorophenylcarbamate is a chemical compound known for its applications in various scientific fields, particularly in chromatography. This compound is characterized by the presence of phenyl and 3,5-dichlorophenyl groups attached to a carbamate moiety, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3,5-dichlorophenylcarbamate can be synthesized through the reaction of phenyl isocyanate with 3,5-dichlorophenol. The reaction typically occurs in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,5-dichlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenyl 3,5-dihydroxyphenylcarbamate .

Mechanism of Action

The mechanism of action of phenyl 3,5-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or modulation of their activity. These interactions are crucial for its effectiveness in chromatography and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 3,5-dichlorophenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a chiral selector in HPLC makes it particularly valuable in analytical chemistry .

Properties

IUPAC Name

phenyl N-(3,5-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)18-12-4-2-1-3-5-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDQIHATCCOMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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